3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline
Overview
Description
3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline is an organic compound that features a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group and an aniline moiety. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include substituted anilines, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit signaling pathways involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole core and exhibit similar biological activities.
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Another oxadiazole derivative with comparable properties.
Uniqueness
3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and exhibit unique pharmacological activities compared to other oxadiazole derivatives .
Properties
IUPAC Name |
3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-8-3-2-7-12(13)15-17-14(18-20-15)10-5-4-6-11(16)9-10/h2-9H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYMVXLWSLZSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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